2,2-Dimethyl-1,3-dioxane

CAS No.: 695-30-7

Cat. No.: VC18712274

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 695-30-7 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 2,2-dimethyl-1,3-dioxane |

| Standard InChI | InChI=1S/C6H12O2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |

| Standard InChI Key | RPLSBADGISFNSI-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OCCCO1)C |

Introduction

Structural and Molecular Characteristics

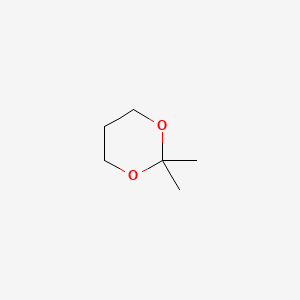

2,2-Dimethyl-1,3-dioxane belongs to the class of cyclic acetals, featuring a 1,3-dioxane ring substituted with two methyl groups at the 2-position. The molecular structure is stabilized by the electron-donating effects of the oxygen atoms, which influence its reactivity and physical properties. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Boiling Point | 397.65 ± 1.50 K | |

| Melting Point | 241.80 K | |

| logP (Octanol/Water) | 1.159 |

The compound’s structure has been confirmed via spectroscopic methods, including NMR and IR, which highlight the symmetric arrangement of the methyl groups and the rigidity of the dioxane ring .

Synthesis and Production

Conventional Synthesis Route

The most widely documented synthesis involves the acid-catalyzed cyclization of 1,3-propanediol with acetone. This reaction proceeds via the formation of a hemiacetal intermediate, followed by dehydration to yield the cyclic acetal . The thermodynamic parameters for this reaction are well-characterized:

The enthalpy change (ΔᵣH°) for this reaction is approximately -23 kJ/mol, as determined through equilibrium studies . Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly employed catalysts, with yields exceeding 80% under optimized conditions .

Alternative Methods

Orthophosphoric acid (H₃PO₄) has been explored as a less corrosive alternative to traditional catalysts, particularly in industrial-scale production . This method minimizes equipment degradation and simplifies the separation of byproducts, enhancing process viability .

Chemical and Thermodynamic Properties

Physical Properties

2,2-Dimethyl-1,3-dioxane is a colorless liquid at room temperature, sparingly soluble in water but miscible with common organic solvents such as ethanol and dichloromethane . Its low water solubility (log₁₀WS = -1.01) correlates with its hydrophobic nature .

Thermodynamic Data

Key thermodynamic parameters derived from Joback group contribution methods and experimental measurements include:

These values underscore the compound’s stability and exothermic formation pathway .

Reactivity Profile

The dioxane ring exhibits moderate stability under acidic and basic conditions. Ring-opening reactions occur in the presence of strong acids (e.g., HCl), yielding 1,3-propanediol and acetone derivatives . The compound also participates in nucleophilic substitutions at the methyl groups, though such reactions are less common due to steric hindrance .

Applications in Organic Synthesis

Solvent and Reaction Medium

2,2-Dimethyl-1,3-dioxane serves as a polar aprotic solvent in reactions requiring mild Lewis acid catalysis, such as glycosylations and esterifications . Its low volatility and high boiling point make it suitable for high-temperature processes .

Intermediate in Heterocycle Synthesis

The compound acts as a precursor in the synthesis of fused heterocyclic systems. For example, it undergoes cycloaddition reactions with dienophiles to form tetracyclic structures, which are valuable in pharmaceutical research .

Protecting Group Strategies

In carbohydrate chemistry, the dioxane ring functions as a protecting group for diols, offering selective deprotection under acidic conditions . This application is critical in the synthesis of complex natural products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume